molecular formula C24H16D4N6O3 B1139159 Candesartan D4 CAS No. 1346604-70-3

Candesartan D4

Numéro de catalogue B1139159
Numéro CAS: 1346604-70-3
Poids moléculaire: 444.48
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Candesartan D4 is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS .


Synthesis Analysis

Candesartan D4 is converted to its active form, candesartan, via ester hydrolysis during absorption from the gastrointestinal tract . The synthesis of new sartan-derived molecules has been reported, with the antihypertensive activities of these prodrugs evaluated .


Molecular Structure Analysis

The molecular formula of Candesartan D4 is C24H16D4N6O3 .


Chemical Reactions Analysis

Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS . Various analytical methods have been developed for the estimation of candesartan in both biological fluids and dosage forms .


Physical And Chemical Properties Analysis

Candesartan D4 has a molecular formula of C24H16D4N6O3 and a formula weight of 444.5 . It is a solid substance with solubility in DMF and DMSO of 30 mg/ml, and in ethanol of 3 mg/ml .

Applications De Recherche Scientifique

Predictive Dissolution as a Development Tool

Scientific Field

Pharmaceutics

Application Summary

This research aimed to develop an in vitro–in vivo correlation (IVIVC) for immediate release candesartan cilexetil formulations by designing an in vitro dissolution test to be used as a development tool .

Methods of Application

The IVIVC was developed using a two-step and one-step approach. Experimental solubility and permeability data confirmed candesartan cilexetil. Biopharmaceutic Classification System (BCS) class II candesartan average plasma profiles were deconvoluted by the Loo-Riegelman method to obtain the oral fractions absorbed .

Results

The IVIVC could be used to reduce failures in future bioequivalence studies. Fractions dissolved were obtained in several conditions in USP II and IV apparatus and the results were compared calculating the f2 similarity factor .

Anti-Amyloid Drug

Scientific Field

Neurology

Application Summary

This research explored the potential of Candesartan as an anti-amyloid drug, specifically for the treatment of Alzheimer’s disease .

Methods of Application

The study involved the repurposing of Candesartan, a drug originally approved for other indications. The complex pathology of Alzheimer’s disease opens the possibility of multiple targets for new therapeutic approaches .

Results

Specifically, candesartan treatment resulted in increased levels of CSF amyloid-β42 and amyloid-β40, while at the same time, the placebo group showed significantly decreased levels of CSF amyloid-β42 and amyloid-β40 .

Solid Dispersions of Candesartan

Scientific Field

Pharmaceutical Technology

Application Summary

This research focused on the development and in vitro evaluation of solid dispersions of Candesartan .

Methods of Application

The study involved the creation of 20 solid dispersions of Candesartan. The formulation (SD16) comprising Candesartan: containing Soluplus (1:3 ratio of drug: Soluplus with 2% SLS as surfactant) by solvent evaporation process was particularly highlighted .

Results

There was significant improvement in the rate of drug release from all 20 solid dispersions and the formulation (SD16) contained maximum drug content of 99.08% .

Internal Standard for Quantification

Scientific Field

Analytical Chemistry

Application Summary

Candesartan-d4 is used as an internal standard for the quantification of candesartan by GC- or LC-MS .

Methods of Application

The compound is used in tandem with gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) to accurately quantify the amount of candesartan in a sample .

Results

The use of Candesartan-d4 as an internal standard improves the accuracy and reliability of the quantification process .

Cardiovascular Treatment

Scientific Field

Cardiology

Application Summary

Clinical trials have demonstrated that candesartan cilexetil is an effective agent in reducing the risk of cardiovascular mortality, stroke, heart failure, arterial stiffness, renal failure, retinopathy, and migraine in different populations of adult patients including patients with coexisting type 2 diabetes, metabolic syndrome, or kidney impairment .

Methods of Application

The study involved the administration of candesartan cilexetil to patients with various cardiovascular conditions and monitoring their health outcomes .

Results

The use of candesartan cilexetil resulted in a reduction in the risk of various cardiovascular conditions .

Alzheimer’s Disease Treatment

Application Summary

This study provides scientific evidence to proceed to larger and longer randomized clinical trials to evaluate whether candesartan could slow or prevent the progression of Mild Cognitive Impairment (MCI) to Alzheimer’s disease .

Methods of Application

The study involved the administration of candesartan to patients with MCI and monitoring their progression to Alzheimer’s disease .

Results

The use of candesartan resulted in a slowing of the progression from MCI to Alzheimer’s disease .

Propriétés

IUPAC Name

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Candesartan-d4

Citations

For This Compound
7
Citations
B Patel, AG Jangid, BN Suhagia… - Biomedical …, 2017 - Wiley Online Library
… I1L127) were procured from a USP reference standard, while candesartan D4 (CAD; 98.03%; batch no. CS-CS-448) and chlorthalidone D4 (CHD; 98.08%; batch no. CS-CR-380) were …
V Forjan, LC Maričič, H Prosen… - Acta Chimica …, 2016 - search.ebscohost.com
… This article proposes the use of isotopically labeled internal standard candesartan-d4 which has been proven to provide results with excellent precision and accuracy and which can be …
Number of citations: 9 search.ebscohost.com
A Tan, X Gui, M Wong, H Deng, G Gu… - Biomedical …, 2020 - Wiley Online Library
Diabetic retinopathy is a major cause of vision loss in adults. Novel eye‐drop formulations of candesartan and irbesartan are being developed for its cure or treatment. To support a …
V Adireddy, BPK Bimireddy, CR Pulipati - researchgate.net
… in human plasma using isotope labeled compound candesartan d4 as internal standard. The … Hence, we used Candesartan d4 as internal standard and found to be best for the present …
Number of citations: 0 www.researchgate.net
MG Bonthu, LR Atmakuri, VR Jangala - Brazilian Journal of …, 2018 - SciELO Brasil
… 10 µL of internal standard dilution (combined dilution of 5000.000 ng/mL Candesartan d4 and Hydrochlorothiazide 13 C 6 ) was added, except in blank wherein added 10 µL of diluent …
Number of citations: 12 www.scielo.br
R Patel, JL Palmer, S Joshi… - Clinical …, 2017 - Wiley Online Library
… -pressure liquid chromatrography–tandem mass spectrometry method using an Applied Biosystems API-3000 TurboIon Spray (AB-MDS-SCIEX, Foster City, California); candesartan D4 …
Number of citations: 6 accp1.onlinelibrary.wiley.com
DV Bharathi, KK Hotha, PK Chatki, V Satyanarayana… - Bioanalysis, 2012 - Future Science
Background: ATACAND HCT ® (candesartan cilexetil-hydrochlorothiazide [CAN–HCTZ]) combines an angiotensin II receptor (type AT1) antagonist and a diuretic. Quantification of CAN …
Number of citations: 49 www.future-science.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.